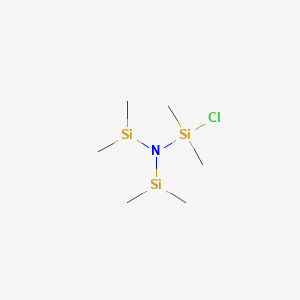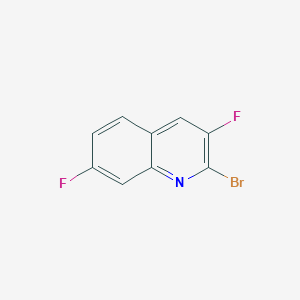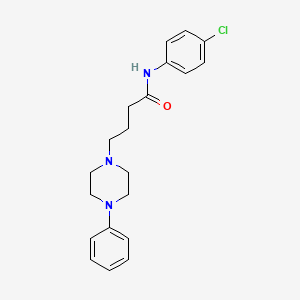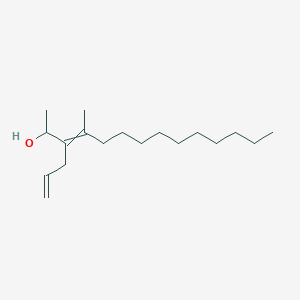![molecular formula C20H23F3N2 B14193537 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine CAS No. 918480-09-8](/img/structure/B14193537.png)
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group, which is known to enhance the physicochemical and pharmacological properties of the parent molecule due to the unique characteristics of the fluorine atom .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, which can modulate various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine can be compared to other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure and applications.
1-(4-Trifluoromethylphenyl)piperazine: Similar in structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918480-09-8 |
|---|---|
Molekularformel |
C20H23F3N2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-benzyl-4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-9-5-4-8-18(19)10-11-24-12-14-25(15-13-24)16-17-6-2-1-3-7-17/h1-9H,10-16H2 |
InChI-Schlüssel |
MHWYTWVHHUOCHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)

![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)




![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)


![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
